4,6-喹唑啉二胺

描述

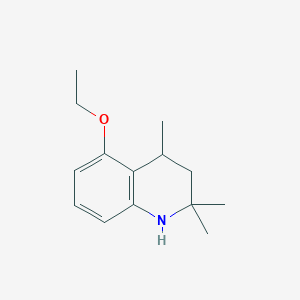

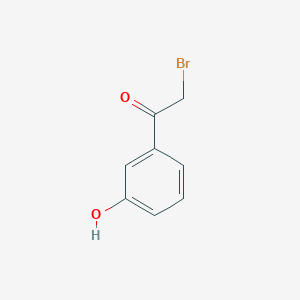

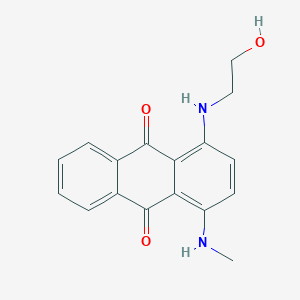

4,6-Quinazolinediamine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities, including antitumor, antimalarial, antibacterial, and kinase inhibition properties. These compounds are characterized by a quinazoline core, a bicyclic structure consisting of fused benzene and pyrimidine rings, substituted at the 4 and 6 positions with various functional groups that modulate their biological activity 10.

Synthesis Analysis

The synthesis of 4,6-quinazolinediamine derivatives involves various strategies, including acylation, cyclization, and substitution reactions. For instance, 6-substituted-4-(3-bromophenylamino)quinazolines were prepared by acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides . Another approach involved the catalytic hydrogenation of 2,4-diamino-6-quinazolinecarbonitriles in the presence of benzenamine . Additionally, chlorosulfonation of 2,4-quinazolinediamine followed by treatment with amines was used to synthesize 2,4-diamino-6-quinazolinesulfonamides . A novel synthesis route for 4,6-disubstituted quinazoline derivatives started from anthranilic acid derivatives, involving acylation, cyclisation, and further treatment with ammonia .

Molecular Structure Analysis

The molecular structure of 4,6-quinazolinediamines is crucial for their biological activity. Molecular modeling and experimental evidence suggest that these compounds can interact covalently with target enzymes such as tyrosine kinases . The structure-activity relationship studies indicate that quinazoline is the preferred chromophore, and specific substitutions at the phenyl ring enhance potency . The presence of electron-donating groups on the quinazoline ring is associated with increased activity, suggesting the importance of electron density for biological efficacy .

Chemical Reactions Analysis

4,6-Quinazolinediamines undergo various chemical reactions that are essential for their biological function. For example, the presence of Michael acceptors in the structure of some derivatives allows for irreversible inhibition of tyrosine kinases through covalent interaction . The introduction of sulfonyl chloride groups and subsequent reactions with amines are key steps in the synthesis of sulfonamide derivatives with antimalarial activity . The modification of the amino group to hydrazino and hydroxyamino moieties in certain analogues significantly reduced their antimalarial and antitumor properties, demonstrating the impact of chemical modifications on biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-quinazolinediamines, such as solubility, reactivity, and stability, are influenced by their substituents. The introduction of water-solubilizing substituents and basic functional groups onto Michael acceptors has been shown to result in compounds with enhanced biological properties due to greater reactivity and improved solubility . The stability of these compounds can vary, as seen in the synthesis of 6-alkylbenzimidazo[1,2-c]quinazolines, where the instability of certain intermediates affected the overall yield . The stereoselectivity and enantiomeric purity of synthesized derivatives are also important considerations, as they can significantly influence the biological activity of the compounds .

科学研究应用

抗癌和抗炎特性

4,6-喹唑啉二胺衍生物展示出显著的抗癌和抗炎活性。研究表明,某些4,6-二取代喹唑啉衍生物对白血病细胞系,特别是U937白血病细胞,显示出有希望的抗癌活性。这些衍生物是从间苯二酰胺衍生物合成的,并针对其抗炎和抗癌特性进行筛选,其中一些与标准药物依托泊苷相比表现出显著活性(Chandrika et al., 2008)。

此外,已合成了4-苯胺基-6-取代喹唑啉,并评估了它们在抑制EGFR-TK和肿瘤生长方面的功效。其中一些化合物表现出强效的EGFR-TK抑制活性,并对各种癌细胞系显示出显著的生长抑制效果,突显了它们作为抗癌药物的潜力(Mowafy et al., 2013)。

在治疗肝细胞癌中的应用

5H-苯并[h]噻唑并[2,3-b]喹唑啉在治疗肝细胞癌(HCC)方面显示出有希望的结果。这些化合物表现出显著的抑制肿瘤效果,并有可能正常化炎症介质升高水平,表明它们作为HCC治疗药物候选的可行性(Keshari et al., 2017)。

抗菌和抗真菌应用

喹唑啉衍生物也被用于探索其抗菌和抗真菌应用。一项关于含有1,2,4-三唑并[4,3-a]吡啶基团的喹唑啉硫醚衍生物的研究显示,其对植物病原细菌具有明显的体外抗菌活性,表明其作为农业抗菌剂的潜力(Fan et al., 2019)。

在药物化学中的意义

喹唑啉及其衍生物在药物化学中具有重要意义,因为它们具有多样的生物活性,如抗疟疾、抗肿瘤和抗炎特性。在许多天然和合成生物活性分子中发现的喹唑啉-4(3H)-酮结构在开发用于各种治疗应用的新化学实体中发挥着重要作用(Tiwary et al., 2016)。

安全和危害

未来方向

属性

IUPAC Name |

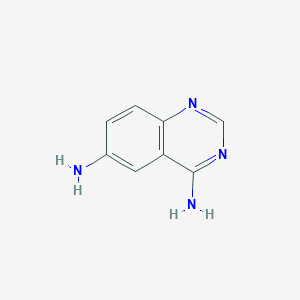

quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWDENXDCQXZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401020 | |

| Record name | 4,6-Quinazolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Quinazolinediamine | |

CAS RN |

159382-23-7 | |

| Record name | 4,6-Quinazolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)

![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)